Methyl 8-chloro-8-oxooctanoate

Description

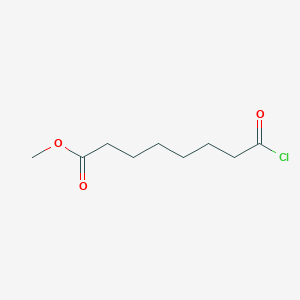

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-chloro-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPOLBFJIEWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404577 | |

| Record name | Methyl 8-chloro-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41624-92-4 | |

| Record name | Methyl 8-chloro-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 8-chloro-8-oxooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate: Synthesis, Properties, and Applications

Executive Summary

Methyl 8-chloro-8-oxooctanoate, also known as methyl suberyl chloride, is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a methyl ester and a highly reactive acyl chloride group separated by a six-carbon aliphatic chain, this molecule serves as a versatile linear building block for the construction of more complex chemical architectures. Its primary utility lies in its role as an acylating agent, enabling the introduction of a seven-carbon backbone with a terminal methyl ester. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and key applications, with a particular focus on its use in the development of therapeutic agents such as histone deacetylase (HDAC) inhibitors.

Chemical Identity and Structure

This compound is a derivative of suberic acid (octanedioic acid). Structurally, it is a mono-methyl ester and a mono-acyl chloride of this C8 dicarboxylic acid. The presence of two distinct carbonyl functionalities with differential reactivity is the cornerstone of its synthetic utility.

-

IUPAC Name: this compound[1]

-

Common Synonyms: Methyl suberyl chloride, Methyl 7-(chlorocarbonyl)heptanoate[1]

-

Molecular Formula: C₉H₁₅ClO₃[1]

-

CAS Number: 41624-92-4[1]

The molecule's structure facilitates selective reactions. The acyl chloride is a highly electrophilic site, susceptible to nucleophilic acyl substitution by a wide range of nucleophiles, including amines, alcohols, and hydroxylamines. In contrast, the methyl ester is significantly less reactive, allowing for the selective modification of the acyl chloride terminus while the ester remains intact for potential subsequent transformations.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 206.67 g/mol | [3][4] |

| Density | 1.456 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.45 | [2][4] |

| Form | Liquid | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in chloroform, ethyl acetate (slightly) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the two distinct carbonyl groups.

-

A strong absorption band is observed in the range of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretching vibration of the acyl chloride.

-

Another strong band appears around 1730–1750 cm⁻¹ , corresponding to the C=O stretch of the methyl ester.[5]

-

Aliphatic C-H stretching vibrations are visible near 2960 cm⁻¹ .[5]

-

The C-O stretching of the ester group can be identified by bands in the 1220–1275 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the carbon skeleton and the arrangement of protons. Although a publicly available, fully assigned high-resolution spectrum is not readily accessible, a predicted analysis based on established principles provides a reliable characterization.

-

¹H NMR Predicted Analysis (CDCl₃, 400 MHz):

-

δ ~3.67 ppm (singlet, 3H): This signal corresponds to the methyl protons (-OCH₃) of the ester group.

-

δ ~2.88 ppm (triplet, 2H): Protons on the carbon alpha to the acyl chloride carbonyl (-CH₂-COCl). The triplet arises from coupling to the adjacent methylene group.

-

δ ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the ester carbonyl (-CH₂-COOCH₃). This signal is also a triplet due to coupling with its neighboring CH₂ group.

-

δ ~1.60-1.75 ppm (multiplet, 4H): Protons on the carbons beta to each carbonyl group (-CH₂-CH₂-CO-).

-

δ ~1.30-1.45 ppm (multiplet, 4H): The remaining two central methylene groups of the alkyl chain.

-

-

¹³C NMR Predicted Analysis (CDCl₃, 100 MHz):

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves a two-step process starting from a commercially available C8 dicarboxylic acid, suberic acid. The workflow involves selective mono-esterification followed by conversion of the remaining carboxylic acid to an acyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Monomethyl Suberate

Causality: Direct esterification of a dicarboxylic acid with a large excess of alcohol under acid catalysis tends to produce the diester. To favor the mono-ester, the stoichiometry must be carefully controlled, or alternative methods employed. A reliable method involves reacting suberic acid with methanol in the presence of an acid catalyst and carefully monitoring the reaction to halt it after mono-esterification has occurred, though this can lead to mixtures. A more robust, albeit multi-step, approach involves protecting one acid group, esterifying the other, and then deprotecting. However, for laboratory preparations, direct esterification with controlled stoichiometry is often employed.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1 equiv.) and methanol (1.5-2.0 equiv.).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.).

-

Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the mono-ester and minimize di-ester formation.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude monomethyl suberate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Experimental Protocol: Synthesis of this compound

Causality: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. The reaction is typically performed neat or in an inert solvent. Using an excess of thionyl chloride ensures the complete conversion of the starting material.

Protocol:

-

Reagent: Monomethyl suberate (10.0 g, 62.4 mmol)

-

Reagent: Thionyl chloride (20 mL, excess)

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), charge the monomethyl suberate.

-

Carefully add thionyl chloride to the flask at room temperature. The reaction is exothermic and will begin to evolve gas.

-

Heat the mixture to reflux and maintain for 2 hours. The solution should become clear.

-

After the reflux period, cool the mixture to room temperature.

-

Purification: Excess thionyl chloride is removed by distillation, initially at atmospheric pressure and then under reduced pressure. The desired product, this compound, is then purified by fractional distillation under high vacuum. The product is collected as a colorless liquid (bp 80°C at 0.35 mmHg). This procedure has been reported to yield 7.4 g of the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the high reactivity of the acyl chloride moiety. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Caption: Reactivity of this compound with nucleophiles.

A primary application is the formation of amides and hydroxamic acids, which are key functional groups in many biologically active molecules. For example, the reaction with an amine (R-NH₂) proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form a stable amide bond. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[2] One of the first FDA-approved HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA). This compound provides the linear C8 chain that is a core structural feature of SAHA and its analogues.

Synthesis of HDAC Inhibitor Analogues

The synthesis of novel HDAC inhibitors often involves reacting this compound with a "cap" group, which is typically an aromatic or heteroaromatic amine. This is followed by the conversion of the terminal methyl ester into a zinc-binding group, most commonly a hydroxamic acid.

A specific example is the synthesis of ferrocene-based HDAC inhibitors. In this process, ferrocenylamine is reacted with this compound in a microwave-mediated reaction using triethylamine as a base to afford an intermediate methyl ester. This intermediate is then treated with hydroxylamine (generated in situ from hydroxylamine hydrochloride) to yield the final hydroxamic acid product. This two-step sequence highlights the differential reactivity of the acyl chloride and ester functionalities.

Safety and Handling

This compound is a corrosive substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[1]

-

GHS Pictogram: GHS05 (Corrosion).[3]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. It is often stored under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is 2-8°C.[2]

-

Incompatibilities: Incompatible with water, strong bases, strong oxidizing agents, and alcohols.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for introducing a linear, functionalized eight-carbon chain into target molecules. Its well-defined structure, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists, particularly those in the field of drug discovery and development. The ability to selectively react at the acyl chloride terminus while preserving the methyl ester for further manipulation allows for the streamlined construction of complex molecules, most notably in the promising area of epigenetic modulators like HDAC inhibitors. Proper understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. This compound | C9H15ClO3 | CID 4586585. National Center for Biotechnology Information. Available at: [Link]

-

Lu, G., et al. (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry, 48(15), 5047-51. Available at: [Link]

-

National Center for Biotechnology Information. (2012). The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2014). The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity. PubMed Central. Available at: [Link]

-

Spencer, J., et al. (2018). Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Micheletti, G., et al. (2024). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. IRIS. Available at: [Link]

-

MDPI. (2022). Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

- Google Patents. JPH09157220A - Production of adipic acid monomethyl ester.

-

The Royal Society of Chemistry. (2015). Supporting Information - Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Nonpeptide Macrocyclic Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molec. Available at: [Link]

-

PubChem. monoMethyl adipate | C7H12O4 | CID 12328. National Center for Biotechnology Information. Available at: [Link]

-

Cenmed Enterprises. Methyl 8 Chloro 8 Oxooctanoate 96%. Available at: [Link]

- Google Patents. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

-

Amerigo Scientific. Methyl adipoyl chloride (97%). Available at: [Link]

- Google Patents. CN102351691B - Method for synthesizing adipic acid monoethyl ester.

-

ResearchGate. (2021, February 25). Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Available at: [Link]

-

The Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

PrepChem.com. Synthesis of Chloro methyl adipate. Available at: [Link]

Sources

Physical properties of "Methyl 8-chloro-8-oxooctanoate" (density, refractive index)

An In-Depth Technical Guide to the Physical Properties of Methyl 8-chloro-8-oxooctanoate

Authored by: A Senior Application Scientist

Introduction

This compound, a bifunctional organic molecule with the chemical formula C₉H₁₅ClO₃ and a molecular weight of approximately 206.67 g/mol , is a compound of significant interest in synthetic organic chemistry and drug development.[1][2] Identified by its CAS number 41624-92-4, this ester and acyl chloride serves as a versatile intermediate in the synthesis of more complex molecules, including histone deacetylase (HDAC) inhibitors for potential cancer and inflammatory disease therapies.[3][4] A thorough understanding of its physical properties, such as density and refractive index, is paramount for researchers and drug development professionals to ensure purity, proper handling, and successful integration into synthetic pathways. This guide provides a detailed examination of these key physical characteristics and the methodologies for their accurate determination.

Core Physical Properties at a Glance

The physical properties of a compound are critical identifiers and indicators of purity. For this compound, which typically presents as a colorless to pale yellow liquid, density and refractive index are fundamental parameters for quality control in a laboratory or industrial setting.[1]

| Physical Property | Value | Conditions |

| Density | 1.456 g/mL | at 25 °C[3][5] |

| Refractive Index | 1.45 | at 20 °C (D-line)[3][5] |

| Molecular Weight | 206.67 g/mol | |

| CAS Number | 41624-92-4 | |

| Appearance | Colorless to pale yellow liquid | [1] |

In-Depth Analysis of Physical Properties

Density: A Measure of Mass and Purity

The density of this compound is reported to be 1.456 g/mL at 25 °C.[3][5] This value, significantly greater than that of water, is a crucial parameter for several reasons. In a research context, it is a key constant for converting mass to volume, which is essential for accurate reagent measurement in synthesis. Deviations from this literature value can indicate the presence of impurities or residual solvents from its synthesis, such as tetrahydrofuran.

Refractive Index: An Insight into Electronic Structure and Purity

The refractive index, a dimensionless number that describes how fast light travels through the material, is a highly sensitive measure of a substance's purity. For this compound, the value is documented as 1.45 at 20°C, measured using the sodium D-line (n20/D).[3][5] This property is dependent on the electronic structure of the molecule. The presence of the chlorine atom and the carbonyl groups contributes to this specific refractive index. Any variation from this value is a strong indicator of contamination, making it an indispensable quality control check upon receiving or synthesizing a new batch of the compound.

Experimental Protocols for Property Determination

To ensure the integrity of experimental work, the physical properties of this compound should be verified. The following protocols outline the standardized procedures for determining its density and refractive index.

Protocol 1: Density Determination using a Pycnometer

The use of a pycnometer, or specific gravity bottle, is a precise method for determining the density of a liquid. The principle lies in accurately measuring the volume of the pycnometer and then the mass of the liquid required to fill that volume.

Methodology:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone), followed by distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Accurately weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Dry the exterior of the pycnometer and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer as described above.

-

Fill the pycnometer with this compound, ensuring the temperature of the liquid is controlled to 25 °C.

-

Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer (m₃).

-

-

Calculation:

-

The mass of the sample is (m₃ - m₁).

-

The density (ρ) of the sample is calculated as: ρ = (m₃ - m₁) / V.

-

Trustworthiness and Self-Validation: The accuracy of this method is contingent upon precise temperature control, as density is temperature-dependent. Calibrating the pycnometer with high-purity water at the same temperature as the sample measurement minimizes systematic errors. Performing the measurement in triplicate and averaging the results ensures the reliability of the obtained value.

Caption: Workflow for Density Determination using a Pycnometer.

Protocol 2: Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is a standard laboratory instrument for the measurement of the refractive index of liquids.

Methodology:

-

Instrument Setup and Calibration:

-

Turn on the refractometer and the attached circulating water bath, setting the temperature to 20 °C. Allow the instrument to equilibrate.

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone).

-

Calibrate the instrument using a standard with a known refractive index at 20 °C, such as distilled water.

-

-

Sample Application:

-

Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.

-

-

Measurement:

-

Adjust the light source and mirror to achieve optimal illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringing is observed (chromatic aberration), adjust the compensator dial to eliminate it.

-

Read the refractive index value from the instrument's scale.

-

Trustworthiness and Self-Validation: The precision of the Abbe refractometer is highly dependent on temperature control and proper calibration. Ensuring the prisms are scrupulously clean before each measurement prevents cross-contamination and inaccurate readings. As with density measurement, performing multiple readings and taking an average validates the result.

Caption: Workflow for Refractive Index Measurement.

References

- Smolecule. (2023, August 16). Buy this compound | 41624-92-4.

- Sigma-Aldrich. This compound 96 41624-92-4.

- ChemicalBook. This compound CAS#: 41624-92-4.

- ChemicalBook. (2025, July 16). This compound | 41624-92-4.

- Sigma-Aldrich. This compound 96 41624-92-4.

- PubChem. This compound | C9H15ClO3 | CID 4586585.

- Chemsrc. (2025, August 21). This compound | CAS#:41624-92-4.

- Sigma-Aldrich. This compound 96 41624-92-4.

- Cenmed Enterprises. This compound, 96%.

- PubChem. Methyl Octanoate | C9H18O2 | CID 8091.

Sources

"Methyl 8-chloro-8-oxooctanoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 8-chloro-8-oxooctanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis, drug discovery, and materials science. We will delve into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering insights grounded in established scientific principles.

Core Molecular Identity and Structure

This compound, also known by its synonym Methyl suberyl chloride, is an organic compound featuring both a methyl ester and an acyl chloride functional group.[1] This dual reactivity is central to its utility as a chemical intermediate.

The fundamental identification and structural details are summarized below:

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 41624-92-4[1][2][3][4][5] |

| Molecular Formula | C₉H₁₅ClO₃[2][3][4] |

| Molecular Weight | 206.67 g/mol [1][4] |

| Linear Formula | ClCO(CH₂)₆CO₂CH₃[1] |

| SMILES | COC(=O)CCCCCCC(=O)Cl[1][2][3] |

| InChI Key | RKUPOLBFJIEWBZ-UHFFFAOYSA-N[1][2][3] |

The presence of the terminal acyl chloride group makes the molecule highly susceptible to nucleophilic attack, while the methyl ester at the other end of the C8 chain offers a site for hydrolysis or transesterification, albeit under different reaction conditions. This orthogonal reactivity is a key feature for synthetic chemists.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a clear, colorless to pale yellow liquid.[2] Its properties are consistent with a moderately sized, chlorinated ester.

Table of Physicochemical Properties:

| Property | Value | Source |

| Density | 1.456 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.45 | [1][4][5] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in chloroform and ethyl acetate; limited aqueous solubility. | [2][4] |

| Storage Temperature | 2-8°C, preferably under nitrogen. | [4] |

Spectroscopic Confirmation

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: Key signals include the methyl ester protons observed around δ 3.57 ppm and the methylene chain protons appearing as a series of multiplets between δ 1.2-2.4 ppm.[2]

-

¹³C NMR: The carbonyl carbons of the acyl chloride and the ester are distinguishable, appearing around δ 173-174 ppm.[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, typically involving multi-step organic reactions. A common laboratory-scale approach begins with a suitable octanoic acid derivative.[2]

General Laboratory Synthesis Protocol:

-

Starting Material Selection: The synthesis often commences with a monomethyl ester of a C8 dicarboxylic acid, such as monomethyl adipate.

-

Chlorination: The terminal carboxylic acid is converted to an acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The choice of chlorinating agent is critical; oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are gaseous.

-

Work-up and Purification: Following the reaction, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified, typically by fractional distillation under vacuum, to yield the final product.[2]

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable reagent in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] A notable example is its use in the synthesis of tubacin, a known anticancer agent, and β-cyclodextrin-capped histone deacetylase (HDAC) inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases.[4][5]

-

Agrochemicals: It can act as a precursor for the development of new pesticides and other agrochemicals.[2]

-

Organic Synthesis: In a broader sense, it is used as a linker molecule to connect different molecular fragments, leveraging the distinct reactivity of its two functional groups.

Caption: Application pathways of this compound.

Safety, Handling, and Storage

Due to its reactive acyl chloride group, this compound is classified as a corrosive substance.[3] Proper handling and storage are imperative to ensure laboratory safety.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)[1]

-

Hazard Statements:

Recommended Handling and PPE Protocol:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Emergency Procedures: Have an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. The recommended storage temperature is between 2-8°C.[4] Keep containers tightly closed and consider storing under an inert atmosphere like nitrogen to prevent degradation from moisture.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value lies in its bifunctional nature. Its well-defined physicochemical properties and established synthetic routes make it a reliable component in the toolbox of synthetic chemists. Its applications, particularly in the synthesis of bioactive molecules for the pharmaceutical industry, underscore its importance in modern drug discovery and development. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.

References

-

PubChem. This compound | C9H15ClO3 | CID 4586585. Available from: [Link]

-

Chemsrc. This compound | CAS#:41624-92-4. Available from: [Link]

Sources

- 1. 8-氯-8-氧代辛酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 41624-92-4 [smolecule.com]

- 3. This compound | C9H15ClO3 | CID 4586585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 41624-92-4 [m.chemicalbook.com]

- 5. This compound | 41624-92-4 [chemicalbook.com]

- 6. This compound | CAS#:41624-92-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Methyl Suberyl Chloride: Synonyms, Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl Suberyl Chloride, a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical identity, including a clarification of its nomenclature, its key physicochemical properties, detailed synthesis protocols, and its critical applications, with a particular focus on its role in the development of epigenetic modifiers.

Demystifying the Nomenclature: What is "Methyl Suberyl Chloride"?

The term "Methyl Suberyl Chloride" is a common trivial name that can lead to ambiguity. To ensure clarity and precision in scientific communication, it is essential to use the systematic IUPAC name and the universally recognized CAS number.

The correct IUPAC name for this compound is Methyl 8-chloro-8-oxooctanoate . It is also referred to as Methyl suberyl chloride [1]. This compound is a mono-methyl ester and a mono-acyl chloride derivative of suberic acid (octanedioic acid).

It is crucial to distinguish this compound from related compounds to avoid experimental errors:

-

Suberoyl chloride (CAS No: 10027-07-3): The di-acyl chloride of suberic acid, with the IUPAC name Octanedioyl dichloride.[2][3][4]

-

Suberic acid monomethyl ester (CAS No: 3946-32-5): A mono-methyl ester of suberic acid, also known as Monomethyl suberate or 8-methoxy-8-oxooctanoic acid.[5][6][7]

This guide will focus exclusively on This compound (CAS No: 41624-92-4) .

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41624-92-4 | [1] |

| Molecular Formula | C₉H₁₅ClO₃ | [1] |

| Molecular Weight | 206.67 g/mol | [1] |

| IUPAC Name | This compound | [8] |

| Synonyms | Methyl suberyl chloride, methyl 7-(chlorocarbonyl)heptanoate | [8] |

| Appearance | Clear colorless to pale yellow oil/liquid | [1] |

| Density | 1.456 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.45 (lit.) | [3] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, Suberic acid monomethyl ester. The following protocol is a representative procedure based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound from Monomethyl suberate.

Experimental Protocol

Materials:

-

Suberic acid monomethyl ester (1.0 eq)[7]

-

Thionyl chloride (SOCl₂) (2.0 eq)[2]

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Suberic acid monomethyl ester (1.0 equivalent).

-

Addition of Thionyl Chloride: To the flask, add thionyl chloride (2.0 equivalents). Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This step should be performed in a well-ventilated fume hood.

-

Reaction: The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an inert solvent like toluene.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product by atmospheric moisture.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The excess reagent is easily removed by evaporation.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Applications in Drug Development

This compound is a valuable bifunctional molecule. The acyl chloride moiety is highly reactive towards nucleophiles, while the methyl ester provides a site for further chemical modification or can act as a protecting group.

Key Reactions

The primary utility of this compound stems from the high reactivity of the acyl chloride group.

Caption: Nucleophilic acyl substitution reactions of this compound.

This reactivity makes it an excellent reagent for introducing a seven-carbon linker with a terminal methyl ester into a molecule.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of this compound is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs with significant therapeutic potential in oncology and inflammatory diseases.[5] One of the most well-known HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA) , also known as Vorinostat.

This compound serves as a key building block for the "linker" region of SAHA and related molecules. The synthesis typically involves the acylation of aniline with this compound, followed by the conversion of the terminal methyl ester to a hydroxamic acid.

Illustrative Synthetic Step for a SAHA precursor:

Caption: Acylation of aniline with this compound.

Use in the Synthesis of Tubacin

This compound is also utilized in one of the synthetic routes for Tubacin , a selective inhibitor of HDAC6.[5] In this context, the reagent is used to introduce the suberoyl moiety, which is a common structural feature in many HDAC inhibitors, acting as a linker between the zinc-binding group and the cap group that interacts with the surface of the enzyme.

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound, with its dual functionality, is a versatile and valuable reagent in modern organic synthesis. Its primary role as a precursor to the linker region of histone deacetylase inhibitors like SAHA and Tubacin underscores its importance in drug discovery and development. A clear understanding of its nomenclature, properties, and safe handling is paramount for its effective utilization in the laboratory. The provided synthetic protocol offers a reliable method for its preparation, enabling researchers to access this key building block for their synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Suberoyl chloride. [Link]

-

NIST WebBook. Suberoyl chloride. [Link]

-

PubChem. Octanedioyl dichloride. [Link]

Sources

- 1. The synthesis of N-hydroxy-N'-phenyloctanediamide and its inhibitory effect on proliferation of AXC rat prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of a Key Bifunctional Reagent: A Technical Guide to the Synthesis and History of Methyl 8-chloro-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

Methyl 8-chloro-8-oxooctanoate, with the CAS Number 41624-92-4, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] Its structure, featuring both a methyl ester and a reactive acyl chloride separated by a six-carbon aliphatic chain, allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the synthesis, history, and applications of this versatile reagent, with a focus on the chemical principles that underpin its preparation and utility. While the precise moment of its initial discovery remains elusive in readily available literature, its history is intrinsically linked to the rise of targeted therapeutics, particularly in the development of histone deacetylase (HDAC) inhibitors for cancer and inflammatory diseases.[2][3]

Physicochemical Properties

A clear, colorless to pale yellow oil, this compound possesses the following key properties:

| Property | Value |

| Molecular Formula | C₉H₁₅ClO₃ |

| Molecular Weight | 206.67 g/mol |

| Density | 1.456 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.45 (lit.) |

| Boiling Point | >230 °F |

| Storage Temperature | 2-8°C, stored under nitrogen |

The Cornerstone of Synthesis: From Suberic Acid to a Reactive Intermediate

The primary and most established route to this compound begins with suberic acid (octanedioic acid), a naturally derived dicarboxylic acid. The synthesis is a two-step process that leverages fundamental organic reactions: mono-esterification followed by selective chlorination.

Part 1: Mono-methylation of Suberic Acid

The initial challenge lies in the selective esterification of only one of the two carboxylic acid groups of suberic acid. This is typically achieved by reacting suberic acid with a limited amount of methanol under acidic catalysis.

Part 2: Conversion to the Acyl Chloride

The resulting Monomethyl suberate is then converted to this compound. The most common and efficient method for this transformation is the reaction with a chlorinating agent, with thionyl chloride (SOCl₂) being a widely used and effective choice. Oxalyl chloride is another viable, albeit milder, alternative.

Experimental Protocol: A Validated Laboratory-Scale Synthesis

The following protocol details a reliable method for the preparation of this compound from Monomethyl suberate.

Materials:

-

Monomethyl suberate (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts) is charged with Monomethyl suberate.

-

Solvent Addition: Anhydrous solvent is added to dissolve the Monomethyl suberate.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution at room temperature under an inert atmosphere. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Monitoring: The reaction mixture is typically heated to a gentle reflux (around 40-50°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use an efficient vacuum and a cold trap to capture the volatile and corrosive byproducts.

-

Purification: The crude this compound is typically purified by fractional distillation under reduced pressure to yield the final product as a clear oil.

The "Why": Understanding the Chemical Principles

The choice of thionyl chloride is deliberate and based on sound chemical principles. The reaction proceeds through the formation of a highly reactive chlorosulfite ester intermediate. This intermediate is then attacked by the chloride ion generated in the reaction, leading to the formation of the acyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The evolution of these gases drives the reaction to completion according to Le Châtelier's principle, making this an efficient and irreversible process.

Comparative Analysis of Synthesis Routes

While the thionyl chloride method is prevalent, other chlorinating agents can be employed. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

| Chlorinating Agent | Advantages | Disadvantages | Typical Yield |

| Thionyl Chloride (SOCl₂) ** | Gaseous byproducts simplify purification; readily available. | Corrosive and moisture-sensitive. | Good to Excellent |

| Oxalyl Chloride ((COCl)₂) ** | Milder reaction conditions; volatile byproducts. | More expensive; can generate carbon monoxide. | High |

| Phosphorus Pentachloride (PCl₅) | Effective for a wide range of carboxylic acids. | Solid reagent, can be difficult to handle; solid byproduct (POCl₃) requires careful separation. | Good |

The Rise in Prominence: Applications in Drug Discovery

The significance of this compound has grown in tandem with the increasing focus on targeted therapies. Its primary application lies in its use as a key intermediate for the synthesis of more complex molecules, most notably in the development of Histone Deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound serves as a linker to connect a zinc-binding group (essential for inhibiting the HDAC enzyme) to a "cap" group that interacts with the surface of the enzyme.

Notable examples of therapeutic agents and research compounds synthesized using this compound include:

-

Tubacin: A selective inhibitor of HDAC6, which has shown promise in cancer therapy.[2]

-

Suberoylanilide Hydroxamic Acid (SAHA) analogues: SAHA (Vorinostat) is an FDA-approved HDAC inhibitor. This compound is used to synthesize various analogues of SAHA to improve its efficacy and selectivity.[4]

-

β-cyclodextrin-capped HDAC inhibitors: These compounds are designed for targeted drug delivery to potentially treat cancers and inflammatory diseases.[2][3]

Conclusion: A Testament to the Power of a Versatile Building Block

This compound stands as a testament to the importance of versatile, bifunctional reagents in modern organic synthesis. While its early history may not be prominently documented, its impact on the development of life-saving and life-altering therapeutics is undeniable. The straightforward and scalable synthesis from suberic acid, coupled with its predictable reactivity, ensures its continued relevance in the laboratories of researchers and scientists dedicated to advancing the frontiers of medicine. Understanding the principles behind its synthesis and application is crucial for any professional engaged in the intricate process of drug discovery and development.

References

-

Royal Society of Chemistry. (2007). Ruthenium Cluster-Catalysed Highly Amide-Selective Silane Reduction. Retrieved from [Link]

-

ChemicalBook. (n.d.). This compound | 41624-92-4. Retrieved from [Link]

-

Hendricks, J. A., et al. (2012). In Vivo PET Imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA) - PMC [pmc.ncbi.nlm.nih.gov]

Key reactive sites of the "Methyl 8-chloro-8-oxooctanoate" molecule

An In-Depth Technical Guide to the Key Reactive Sites of Methyl 8-chloro-8-oxooctanoate

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced chemical synthesis.[1] With the chemical formula C₉H₁₅ClO₃, this compound features two distinct reactive centers: a highly electrophilic acyl chloride terminus and a less reactive methyl ester terminus.[1][2] This dual-reactivity profile makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it is a key reagent in the synthesis of tubacin, a known anticancer agent, and other complex molecules like β-cyclodextrin-capped histone deacetylase (HDAC) inhibitors.[3][4]

This guide provides a detailed exploration of the chemical personality of this compound. We will dissect the reactivity of its two core functional groups, explain the principles of chemoselectivity that govern their reactions, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's behavior to leverage its full synthetic potential.

Molecular Structure and Physicochemical Profile

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Chemical Structure:

Caption: Structure of this compound.

The molecule consists of an eight-carbon chain, functionalized with a methyl ester at one end and an acyl chloride at the other. This structure dictates its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41624-92-4 | [1][2][3] |

| Molecular Formula | C₉H₁₅ClO₃ | [1][2][3] |

| Molecular Weight | 206.66 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Clear colourless to pale yellow liquid/oil | [1][3] |

| Density | 1.456 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Purity | ≥96% | [5] |

| Storage Temperature | 2-8°C, under nitrogen | [3] |

| Solubility | Soluble in chloroform, ethyl acetate (slightly) | [3] |

The Acyl Chloride Terminus: The Dominant Reactive Site

The acyl chloride is, by a significant margin, the more reactive functional group in this compound. This heightened reactivity is a direct consequence of two primary electronic factors:

-

Superior Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl, pKa ≈ -7). This facilitates the collapse of the tetrahedral intermediate during nucleophilic acyl substitution.[6]

-

High Carbonyl Electrophilicity: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect.[6] This makes the carbon atom exceptionally electron-deficient and highly susceptible to attack by nucleophiles.[6]

Acyl chlorides are the most reactive of the common carboxylic acid derivatives, following the general hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide .[6][7]

Key Reactions at the Acyl Chloride Site

The acyl chloride group readily undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.[8][9][10] These reactions are typically fast, often exothermic, and proceed in high yield.

Caption: General workflow for reactions at the acyl chloride site.

-

Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid (8-(methoxycarbonyl)octanoic acid) and hydrogen chloride (HCl).[9][11] This reaction is often a nuisance, necessitating that all reactions be performed under anhydrous conditions.[8][11]

-

Alcoholysis: Reacts rapidly with alcohols to form a new ester. For example, reaction with ethanol would yield methyl 8-ethoxy-8-oxooctanoate. This is one of the most common laboratory methods for ester synthesis due to its high efficiency compared to Fischer esterification.[9][12]

-

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to produce amides.[9] This is a highly efficient method for forming amide bonds. The HCl byproduct reacts with the excess amine to form an ammonium salt.[8]

Field-Proven Protocol: Synthesis of an N-Benzyl Amide Derivative

This protocol details a standard procedure for the selective amidation of the acyl chloride terminus, leaving the methyl ester intact.

Objective: To synthesize Methyl 8-(benzylamino)-8-oxooctanoate.

Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (2.2 eq) in anhydrous DCM. The use of a slight excess of the amine is twofold: to ensure complete reaction and to neutralize the HCl byproduct.

-

Reaction: Add the benzylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. A white precipitate (benzylammonium chloride) will form.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Methyl 8-(benzylamino)-8-oxooctanoate.

The Methyl Ester Terminus: A Site of Secondary Reactivity

The methyl ester is significantly less reactive than the acyl chloride.[6][13] This is because the methoxy group (–OCH₃) is a much poorer leaving group than chloride, and the ester carbonyl is stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom, reducing its electrophilicity.[13][14]

However, under specific, often more forcing conditions, the ester group can be a site of valuable transformations.

Key Reactions at the Methyl Ester Site

-

Saponification (Base-Catalyzed Hydrolysis): Esters can be hydrolyzed to their corresponding carboxylate salts by treatment with a strong base like sodium hydroxide (NaOH) in a process called saponification.[7][12] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[12] This reaction is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.

-

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[15] To drive the equilibrium towards the product, the alcohol reactant is typically used as the solvent.[15]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.[12] It is important to note that LiAlH₄ is a powerful, unselective reagent and would simultaneously reduce the acyl chloride to a primary alcohol as well, resulting in a diol.[10][11]

Experimental Protocol: Saponification of the Methyl Ester

This protocol assumes the acyl chloride has already been converted to a less reactive group (e.g., an amide) to prevent its hydrolysis.

Objective: To hydrolyze the methyl ester of an amide-ester derivative to the corresponding amide-carboxylic acid.

Methodology:

-

Setup: Dissolve the amide-ester starting material (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the flask.

-

Heating: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester.

-

Cooling & Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution by adding 2M HCl until the pH is ~2. A precipitate of the carboxylic acid product may form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired amide-carboxylic acid.

Sources

- 1. Buy this compound | 41624-92-4 [smolecule.com]

- 2. This compound | C9H15ClO3 | CID 4586585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 41624-92-4 [m.chemicalbook.com]

- 4. This compound | 41624-92-4 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. savemyexams.com [savemyexams.com]

- 10. aklectures.com [aklectures.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Question 2: Reactivity Comparison of Acid Chlorides and Esters in Nucleop.. [askfilo.com]

- 14. reddit.com [reddit.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Harnessing Methyl 8-chloro-8-oxooctanoate for the Synthesis of Potent Histone Deacetylase Inhibitors: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of histone deacetylase (HDAC) inhibitors, leveraging the versatile starting material, Methyl 8-chloro-8-oxooctanoate. This document delves into the rationale behind the synthetic strategy, provides step-by-step experimental procedures, and explains the critical role of the pharmacophore model in designing potent and selective HDAC inhibitors.

The Critical Role of HDACs and the Rationale for Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[4][5] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy for cancer and other conditions like neurodegenerative and inflammatory diseases.[2][6]

HDAC inhibitors work by chelating the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[6][7][8] This leads to an accumulation of acetylated histones, a more relaxed chromatin state, and the reactivation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][9]

The Pharmacophore Model: A Blueprint for Potent HDAC Inhibitors

The design of effective HDAC inhibitors is guided by a well-established pharmacophore model.[10][11][12] This model comprises three key components that are crucial for high-affinity binding to the HDAC active site:

-

Zinc-Binding Group (ZBG): This functional group is essential for chelating the catalytic zinc ion (Zn²⁺) at the bottom of the active site pocket.[6][7][8][13] Hydroxamic acids (-CONHOH) are the most common and potent ZBGs due to their strong affinity for zinc.[6][13]

-

Linker: A flexible aliphatic or aromatic chain that connects the ZBG to the cap group.[10][12] This linker occupies the narrow tunnel of the HDAC active site. The length and rigidity of the linker are critical for optimizing interactions with the amino acid residues lining the tunnel and can influence isoform selectivity.

-

Cap Group: A larger, often aromatic or heteroaromatic, moiety that interacts with the residues at the rim of the active site.[10][12] The cap group contributes to the overall binding affinity and can be modified to enhance selectivity for specific HDAC isoforms.

The following diagram illustrates the general pharmacophore model for HDAC inhibitors.

Caption: General pharmacophore model of an HDAC inhibitor.

This compound: A Versatile Building Block

This compound is an excellent starting material for the synthesis of HDAC inhibitors, particularly those based on the suberoylanilide hydroxamic acid (SAHA, Vorinostat) scaffold.[3][14][15][16][17] Its utility stems from its bifunctional nature:

-

Acyl Chloride: The acyl chloride group (-COCl) is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with amines to form a stable amide bond. This functionality is ideal for introducing the "cap group" of the HDAC inhibitor.

-

Methyl Ester: The methyl ester group (-COOCH₃) can be easily converted to a hydroxamic acid, the most common ZBG, in a subsequent step.

This dual reactivity allows for a straightforward and efficient two-step synthesis of a wide variety of HDAC inhibitors.

Synthesis of a SAHA Analog using this compound: A Detailed Protocol

This section provides a detailed protocol for the synthesis of a suberoylanilide hydroxamic acid (SAHA) analog. The overall synthetic workflow is depicted in the following diagram.

Caption: Overall workflow for the synthesis of a SAHA analog.

Step 1: Amide Bond Formation - Coupling of the Cap Group

Principle: This step involves the reaction of the acyl chloride functionality of this compound with an appropriate aromatic amine, which will serve as the "cap group" of the final inhibitor. A mild base is used to neutralize the hydrochloric acid byproduct. Microwave-mediated reactions can often expedite this step.[9][14]

Materials:

-

This compound (1.0 eq)

-

Aromatic amine (e.g., aniline for the synthesis of SAHA itself, or a substituted aniline/heterocyclic amine for analogs) (1.0 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl ester intermediate.

Step 2: Hydroxamic Acid Formation - Installation of the Zinc-Binding Group

Principle: The methyl ester intermediate is converted to the final hydroxamic acid by reaction with hydroxylamine. A strong base is typically used to generate the more nucleophilic hydroxylamide anion in situ from hydroxylamine hydrochloride.[18][19]

Materials:

-

Methyl ester intermediate from Step 1 (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

-

Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (5.0 eq)

-

Methanol (MeOH) and Tetrahydrofuran (THF)

Protocol:

-

In a separate flask, prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) and potassium hydroxide (5.0 eq) in methanol at 0 °C. Stir for 30 minutes.

-

In the main reaction flask, dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and methanol.

-

Cool the solution of the methyl ester to 0 °C in an ice bath.

-

Slowly add the freshly prepared methanolic solution of hydroxylamine to the ester solution.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to pH ~7 using 1M HCl.

-

Remove the organic solvents under reduced pressure.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude hydroxamic acid product can be purified by recrystallization or column chromatography to yield the final, pure HDAC inhibitor.

Data Presentation: Potency of Representative HDAC Inhibitors

The potency of HDAC inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below presents the IC₅₀ values for some well-known HDAC inhibitors against various HDAC isoforms, illustrating the range of activities that can be achieved.

| Inhibitor | Class | Target HDACs | IC₅₀ (nM) | Reference |

| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | ~50-100 | [3][14] |

| Romidepsin | Cyclic Peptide | Class I HDACs | ~1-5 | [3] |

| Entinostat | Benzamide | Class I HDACs | ~100-500 | [3] |

| Tubastatin A | Hydroxamic Acid | HDAC6 selective | ~15 | [18] |

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile starting material for the efficient synthesis of a diverse range of HDAC inhibitors. The straightforward two-step protocol outlined in this guide allows for the systematic modification of the cap group, enabling the exploration of structure-activity relationships and the development of novel inhibitors with improved potency and isoform selectivity. As our understanding of the specific roles of different HDAC isoforms in disease continues to grow, the ability to rapidly synthesize and screen libraries of inhibitors will be crucial for the development of next-generation epigenetic therapies.

References

- Vertex AI Search. (n.d.). General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications.

- Vertex AI Search. (n.d.). Full article: Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing.

- Vertex AI Search. (n.d.). Zinc binding groups for histone deacetylase inhibitors.

- Vertex AI Search. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors.

- Vertex AI Search. (n.d.). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.

- Vertex AI Search. (n.d.). Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery.

- Vertex AI Search. (n.d.). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study.

- Vertex AI Search. (n.d.). Zinc binding groups for histone deacetylase inhibitors.

- Vertex AI Search. (n.d.). Full article: Zinc binding groups for histone deacetylase inhibitors.

- Vertex AI Search. (n.d.). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation.

- Vertex AI Search. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.

- Vertex AI Search. (n.d.). This compound CAS#: 41624-92-4.

- Vertex AI Search. (n.d.). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors.

- Vertex AI Search. (n.d.). Methods for Hydroxamic Acid Synthesis.

- Vertex AI Search. (n.d.). Buy this compound | 41624-92-4.

- Vertex AI Search. (n.d.). Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation.

- Vertex AI Search. (n.d.). Synthesis methods of histone deacetylase inhibitors (hdacis).

- Vertex AI Search. (n.d.). This compound | 41624-92-4.

- Vertex AI Search. (n.d.). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain.

- Vertex AI Search. (n.d.). Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions.

- Vertex AI Search. (n.d.). Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors.

- Vertex AI Search. (n.d.). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid.

- Vertex AI Search. (n.d.). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow.

- Vertex AI Search. (n.d.). Synthesis, characterization, and vitro evaluation of new materials in vorinostat analogs containing biomolecules.

- Vertex AI Search. (n.d.). Design of dual-action & selective Histone Deacetylase enzyme inhibitors.

- Vertex AI Search. (n.d.). Design and synthesis of novel classes of HDACs and KMTs inhibitors.

- Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of Histone Deacetylase (HDAC) Inhibitors: SAHA (Vorinostat) Analogs and Biaryl Indolyl Benzamide Inhibitors Display Isoform Selectivity.

- Vertex AI Search. (n.d.). Nonpeptide Macrocyclic Histone Deacetylase Inhibitors.

- Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety.

- Vertex AI Search. (n.d.). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.

- Vertex AI Search. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.

- Vertex AI Search. (n.d.). Two routes for the synthesis of vorinostat (SAHA)c.

- Vertex AI Search. (n.d.). HDAC Inhibitors: Innovative Strategies for Their Design and Applications.

- Vertex AI Search. (n.d.). This compound | C9H15ClO3 | CID 4586585.

- Vertex AI Search. (n.d.). This compound 96 41624-92-4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 6. preprints.org [preprints.org]

- 7. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Methyl 8-chloro-8-oxooctanoate in the Synthesis of the HDAC6 Inhibitor Tubacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tubacin in Epigenetic Research

Tubacin is a highly selective and potent small-molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC.[1][2] Unlike other HDACs, which primarily act on nuclear histones to regulate gene expression, HDAC6 is predominantly located in the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin.[1][3] By inhibiting HDAC6, Tubacin induces hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, protein trafficking, and other crucial cellular processes.[1] This selective activity has made Tubacin an invaluable tool in cancer research, neurodegenerative disease studies, and immunology, with numerous investigations highlighting its therapeutic potential.[3][4] The synthesis of Tubacin involves a multi-step process, and a key transformation is the formation of the core octanediamide backbone. This guide provides a detailed exploration of the critical role of Methyl 8-chloro-8-oxooctanoate as a key reagent in this synthetic pathway.

This compound: A Bifunctional Reagent for Amide Bond Formation

This compound is a bifunctional molecule that serves as an activated derivative of suberic acid. Its chemical structure features a methyl ester at one end and a highly reactive acyl chloride at the other. This dual functionality makes it an ideal reagent for the stepwise construction of the diamide structure of Tubacin and its analogs. The acyl chloride provides a reactive handle for the initial amide bond formation with an aromatic amine, while the methyl ester at the opposite end can be subsequently hydrolyzed and converted into a hydroxamic acid, the zinc-binding group essential for HDAC inhibition.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅ClO₃ | [5] |

| Molecular Weight | 206.67 g/mol | [5] |

| Appearance | Liquid | [5] |

| CAS Number | 41624-92-4 | [5] |